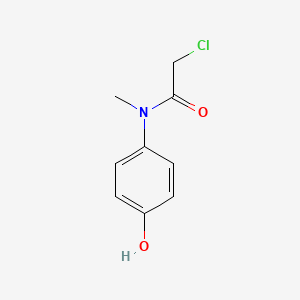

2-chloro-N-(4-hydroxyphenyl)-N-methylacetamide

Description

Properties

IUPAC Name |

2-chloro-N-(4-hydroxyphenyl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-11(9(13)6-10)7-2-4-8(12)5-3-7/h2-5,12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTKEEHKIGDIDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)O)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from 4-hydroxyaniline (p-aminophenol) and chloroacetic acid. The reaction involves the acylation of 4-hydroxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine to form the intermediate 2-chloro-N-(4-hydroxyphenyl)acetamide. Subsequent methylation of the intermediate using methyl iodide or dimethyl sulfate yields the final product.

Industrial Production Methods: In an industrial setting, the synthesis of 2-chloro-N-(4-hydroxyphenyl)-N-methylacetamide may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Types of Reactions:

Oxidation: The hydroxy group on the phenyl ring can be oxidized to form a quinone derivative.

Reduction: The chloro group can be reduced to form an amine derivative.

Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines, with reaction conditions typically involving heating and solvent systems like ethanol or dimethylformamide (DMF).

Major Products Formed:

Oxidation: 4-hydroxybenzoquinone

Reduction: 2-chloro-N-(4-hydroxyphenyl)ethylamine

Substitution: Various substituted amides and amines depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-(4-hydroxyphenyl)-N-methylacetamide has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used as a probe in biochemical studies to investigate enzyme activities and protein interactions.

Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-chloro-N-(4-hydroxyphenyl)-N-methylacetamide exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogs, highlighting substituent effects on molecular weight, solubility, and applications:

Crystallographic and Hydrogen-Bonding Behavior

- Hydroxyl Group Impact : The 4-hydroxyphenyl group in the target compound facilitates intramolecular hydrogen bonding, as observed in related structures like 2-chloro-N-(4-fluorophenyl)acetamide, where C–H···O interactions stabilize molecular conformation .

- N-Methyl Substitution: The N-methyl group reduces hydrogen-bonding capacity compared to non-methylated analogs (e.g., 2-chloro-N-phenylacetamide), altering crystal packing and solubility .

Biological Activity

2-chloro-N-(4-hydroxyphenyl)-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 2-chloro-N-(4-hydroxyphenyl)-N-methylacetamide is , with a molecular weight of 185.62 g/mol. The compound features a chloro group, a hydroxyl group, and an acetamide moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that 2-chloro-N-(4-hydroxyphenyl)-N-methylacetamide exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains.

- Anticancer Activity : Some investigations have indicated potential anticancer effects, particularly in inhibiting the growth of specific cancer cell lines.

- Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory properties, which are valuable in treating inflammatory diseases.

The mechanism by which 2-chloro-N-(4-hydroxyphenyl)-N-methylacetamide exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with various molecular targets:

- Enzyme Inhibition : The chloro and hydroxy groups may facilitate binding to enzymes involved in inflammation or cancer progression.

- Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways related to growth and inflammation.

Case Studies

- Antimicrobial Activity :

- Anticancer Studies :

- Anti-inflammatory Effects :

Table 1: Biological Activity Summary of 2-chloro-N-(4-hydroxyphenyl)-N-methylacetamide

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(4-hydroxyphenyl)-N-methylacetamide, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via acetylation of substituted anilines using acetic anhydride under reflux conditions. For example, N-(4-hydroxyphenyl)-N-methylacetamide intermediates can be chlorinated using chloroacetyl chloride. Key steps include controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to chloroacetyl chloride) and reaction time (4–6 hours at 60–80°C) to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) typically yields 70–85% purity, which can be improved to >95% through recrystallization in ethanol .

- Data Reference : Novak et al. (1989) achieved 84% yield using a similar pathway for N-(4-chloro-2-hydroxyphenyl) derivatives .

Q. How should researchers handle safety protocols during synthesis and characterization?

- Methodology :

- Protective Measures : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors (e.g., chloroacetyl chloride) .

- Waste Disposal : Segregate halogenated organic waste (e.g., unreacted chloroacetyl chloride) and neutralize acidic byproducts with sodium bicarbonate before disposal via certified hazardous waste services .

Q. What spectroscopic techniques are recommended for structural confirmation?

- Methodology :

- NMR : Use and NMR to confirm the acetamide backbone and substituent positions. For example, the methyl group on the nitrogen atom typically resonates at δ 3.0–3.2 ppm () and δ 35–40 ppm () .

- FT-IR : Look for characteristic peaks: C=O stretch (~1650 cm), N–H bend (~1550 cm), and O–H stretch (broad, ~3300 cm) from the phenolic group .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for 2-chloro-N-(4-hydroxyphenyl)-N-methylacetamide derivatives?

- Methodology : Apply density functional theory (DFT) to model transition states and intermediates. For example, use Gaussian 16 with the B3LYP/6-311++G(d,p) basis set to calculate activation energies for chlorination steps. ICReDD’s integrated computational-experimental workflows (combining quantum chemical calculations and machine learning) can predict optimal solvent systems (e.g., DMF vs. THF) and reduce trial-and-error experimentation .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Methodology :

- Cross-Validation : Compare experimental NMR with computed spectra (e.g., using ACD/Labs or MestReNova).

- X-ray Crystallography : Resolve ambiguities via single-crystal analysis. For example, Zia-ur-Rehman et al. (2008) used X-ray data to confirm intramolecular hydrogen bonding (C–H⋯O) in analogous acetamides, explaining deviations in predicted vs. observed bond angles .

Q. How do substituents on the phenyl ring influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Design a comparative study using Hammett substituent constants (σ). For instance, replace the 4-hydroxyl group with electron-withdrawing groups (e.g., –NO) to assess rate changes in SN2 reactions. Kinetic data (e.g., rate constants measured via UV-Vis spectroscopy) can be correlated with σ values to build predictive models .

Q. What intermolecular interactions dominate the crystal packing of this compound?

- Methodology : Analyze single-crystal X-ray diffraction data. The title compound likely forms hydrogen-bonded chains via N–H⋯O and C–H⋯O interactions, similar to 2-chloro-N-(4-fluorophenyl)acetamide, which adopts a monoclinic space group with head-to-tail molecular arrangements .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for structurally similar derivatives?

- Methodology :

- Purity Assessment : Re-crystallize samples and compare DSC (differential scanning calorimetry) thermograms.

- Environmental Factors : Control humidity during measurements, as hygroscopic samples (e.g., phenolic derivatives) may show variability. For example, Novak et al. (1988) noted a 5°C variation in melting points due to residual solvent in crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.